Trimethylsilyl 2,2-dimethyl-1-propylhydrazine-1-carboxylate
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Overview
Description
Trimethylsilyl 2,2-dimethyl-1-propylhydrazine-1-carboxylate is an organic compound characterized by the presence of a trimethylsilyl group and a hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2,2-dimethyl-1-propylhydrazine-1-carboxylate typically involves the reaction of 2,2-dimethyl-1-propylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2,2-dimethyl-1-propylhydrazine+trimethylsilyl chloride→Trimethylsilyl 2,2-dimethyl-1-propylhydrazine-1-carboxylate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2,2-dimethyl-1-propylhydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.
Scientific Research Applications
Trimethylsilyl 2,2-dimethyl-1-propylhydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2,2-dimethyl-1-propylhydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis. Additionally, the hydrazine moiety can participate in various biochemical pathways, influencing the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a reagent in organic synthesis.
2,2-dimethyl-1-propylhydrazine: A precursor in the synthesis of hydrazine derivatives.
Trimethylsilyl cyanide: Utilized in the synthesis of nitriles and other organic compounds.
Uniqueness
Trimethylsilyl 2,2-dimethyl-1-propylhydrazine-1-carboxylate is unique due to its combination of a trimethylsilyl group and a hydrazine carboxylate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in organic synthesis and research.
Properties
CAS No. |
62305-40-2 |
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Molecular Formula |
C9H22N2O2Si |
Molecular Weight |
218.37 g/mol |
IUPAC Name |
trimethylsilyl N-(dimethylamino)-N-propylcarbamate |
InChI |
InChI=1S/C9H22N2O2Si/c1-7-8-11(10(2)3)9(12)13-14(4,5)6/h7-8H2,1-6H3 |
InChI Key |
YLZNBMPDXDSIDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)O[Si](C)(C)C)N(C)C |
Origin of Product |
United States |
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